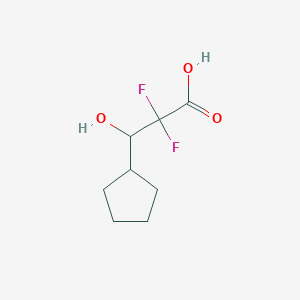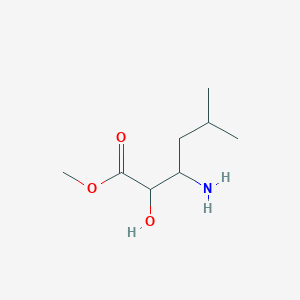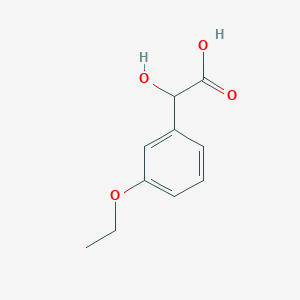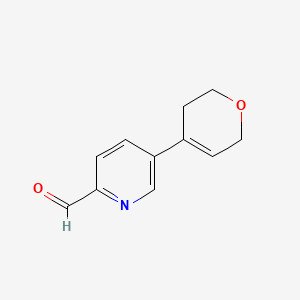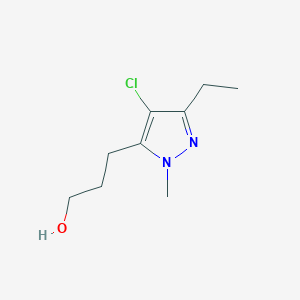
3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is an organic compound with a unique structure that includes a pyrazole ring substituted with chloro, ethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole with propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
科学的研究の応用
3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazol-5-ol
Uniqueness
3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H15ClN2O |
|---|---|
分子量 |
202.68 g/mol |
IUPAC名 |
3-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15ClN2O/c1-3-7-9(10)8(5-4-6-13)12(2)11-7/h13H,3-6H2,1-2H3 |
InChIキー |
IMRWGPWXYMKIFW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1Cl)CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


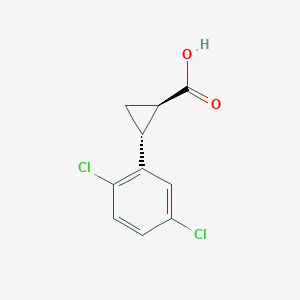

![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)


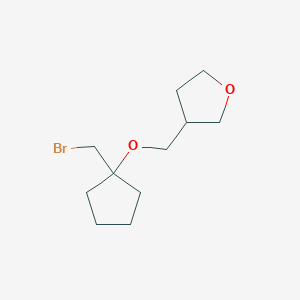
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
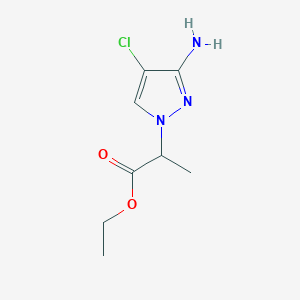
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
